molecular formula C19H21N3O3S B10985824 methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10985824
M. Wt: 371.5 g/mol
InChI Key: ZQGQFBHWLNHSIB-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound combining indole and thiazole moieties. Its structure features a 1-methylindole-6-carbonyl group linked via an amide bond to a 5-(2-methylpropyl)-substituted thiazole ring, with a methyl ester at the 4-position of the thiazole (Fig. 1). This molecular architecture is designed to enhance interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The compound’s synthesis likely involves condensation reactions between functionalized indole and thiazole precursors under acidic reflux conditions, as described for analogous thiazole-indole derivatives in and .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-[(1-methylindole-6-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-11(2)9-15-16(18(24)25-4)20-19(26-15)21-17(23)13-6-5-12-7-8-22(3)14(12)10-13/h5-8,10-11H,9H2,1-4H3,(H,20,21,23)

InChI Key

ZQGQFBHWLNHSIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles .

Scientific Research Applications

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, influencing cellular processes. The thiazole ring can also interact with proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiazole-indole hybrids. Key structural analogues include:

3-[(2-Amino-4-Oxo-Thiazol-5-Ylidene)Methyl]-1H-Indole-2-Carboxylic Acid (Compound 2a): Features an unsubstituted indole and a 2-amino-4-oxo-thiazole group. The absence of a 2-methylpropyl substituent and ester moiety reduces lipophilicity compared to the target compound .

Methyl 2-[(1H-Indol-5-Ylcarbonyl)Amino]-5-Phenyl-1,3-Thiazole-4-Carboxylate: Replaces the 2-methylpropyl group with a phenyl ring, altering steric and electronic properties. The phenyl group may enhance π-π stacking but reduce solubility .

Table 1. Structural Comparison

Compound Thiazole Substituent (Position 5) Indole Substituent (Position 1) Functional Groups (Thiazole 4-position)
Target Compound 2-Methylpropyl Methyl Methyl ester
Compound 2a () - Hydrogen Carboxylic acid
Methyl 2-[(1H-Indol-5-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate Phenyl Hydrogen Methyl ester

Table 2. Functional Properties of Analogues

Compound Reported Bioactivity Key Structural Influence
Target Compound Not yet reported High lipophilicity (2-methylpropyl)
Compound 2a () Anticancer (in vitro) Polar carboxylic acid group
5-Phenyl-thiazole-indole derivative Kinase inhibition Aromatic π-system (phenyl)

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